6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
The compound 6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one features a pyrazolo[1,5-a]pyrimidin-7(4H)-one core scaffold substituted with a 2-chlorobenzyl group at position 6, methyl groups at positions 2 and 5, and a phenyl group at position 3 (Fig. 1). This structure combines electron-withdrawing (chlorine) and hydrophobic (benzyl, phenyl) substituents, which influence its pharmacological and physicochemical properties. The pyrazolo[1,5-a]pyrimidinone core is a privileged scaffold in medicinal chemistry, known for interactions with targets such as GABAA receptors, DPP-4, and Mycobacterium tuberculosis enzymes .
Properties
Molecular Formula |
C21H18ClN3O |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
6-[(2-chlorophenyl)methyl]-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H18ClN3O/c1-13-17(12-16-10-6-7-11-18(16)22)21(26)25-20(23-13)19(14(2)24-25)15-8-4-3-5-9-15/h3-11,24H,12H2,1-2H3 |
InChI Key |
CGMXMTOGSQJXNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3Cl)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzylamine with 2,5-dimethyl-3-phenylpyrazole-4-carboxylic acid under acidic conditions to form the desired pyrazolopyrimidine core. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorobenzyl group at the 6-position undergoes nucleophilic substitution under basic conditions. This reaction is critical for modifying the compound’s pharmacological profile:
The ortho-chlorine’s steric hindrance reduces reaction rates compared to para-substituted analogs.
Oxidation-Reduction Reactions
The pyrimidine ring and carbonyl group participate in redox processes:
Oxidation
| Reagent/Conditions | Target Site | Product | Notes |
|---|---|---|---|
| KMnO₄ in acidic medium | Pyrimidine ring | Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | Ring oxidation occurs at the 7-position; confirmed by mass spectrometry |
| H₂O₂/Fe²⁺ (Fenton’s reagent) | Benzyl group | 2-chlorobenzoic acid | Side-chain oxidation dominates under radical conditions |
Reduction
Coupling Reactions
The phenyl group at the 3-position enables cross-coupling for structural diversification:
Cyclization and Ring-Opening
The pyrazolo[1,5-a]pyrimidine core undergoes ring transformations:
Comparative Reactivity with Structural Analogs
The ortho-chlorobenzyl substituent distinctively influences reactivity compared to meta- or para-substituted isomers:
| Substituent Position | Reaction Rate (SNAr) | Dominant Pathway |
|---|---|---|
| Ortho (2-chloro) | Slower (steric hindrance) | Side-chain modifications |
| Para (4-chloro) | Faster | Ring-directed reactions |
Data derived from kinetic studies of analogous pyrazolo[1,5-a]pyrimidines.
Mechanistic Insights
-
Nucleophilic substitution : The chlorobenzyl group’s electron-withdrawing effect activates the benzene ring for attack, but steric effects limit accessibility .
-
Redox behavior : The carbonyl group at position 7 acts as an electron sink, stabilizing intermediates during reduction .
-
Cross-coupling : Electronic effects from the methyl and phenyl groups direct metal-catalyzed reactions to specific positions .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to 6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can inhibit the growth of various bacterial strains. For instance, one study reported minimal inhibitory concentrations (MICs) as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial effects .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Pyrazolo[1,5-a]pyrimidines are known to inhibit specific kinases involved in tumor growth and progression. The structural modifications present in 6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one may enhance its ability to target these kinases effectively .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of several pyrazolo[1,5-a]pyrimidine derivatives against biofilm-forming bacteria. The results indicated that modifications at specific positions significantly affected antimicrobial activity. The compound 6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one was among those tested and showed promising results in inhibiting biofilm formation .
Case Study 2: Antitumor Potential
Another investigation focused on the antitumor activities of pyrazolo[1,5-a]pyrimidine derivatives. The study revealed that certain structural features enhance cytotoxicity against cancer cell lines. The presence of a chlorobenzyl moiety in compounds like 6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one was linked to improved activity against specific tumor types .
Summary of Findings
| Activity Type | MIC Values | Target Organisms | Notes |
|---|---|---|---|
| Antimicrobial | 0.25 µg/mL | Staphylococcus aureus | Strong activity against biofilms |
| Antitumor | Varies by cell line | Various cancer cell lines | Effective kinase inhibition |
| Quorum Sensing | Effective disruption | Biofilm-forming bacteria | Impacts virulence |
Mechanism of Action
The mechanism of action of 6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural Analogs and Pharmacological Activity
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 98488-10-9)
- Structure : Lacks the 6-(2-chlorobenzyl) and 3-phenyl substituents.
- However, benzyl-substituted derivatives (e.g., 6-benzyl-2,5-dimethyl analogs) exhibit anxiolytic effects via GABAA receptor modulation (e.g., compound 3g in , EC50 = 10–30 mg/kg) .
- Key Difference : The absence of the 2-chlorobenzyl and phenyl groups reduces steric bulk and electronic effects, likely diminishing target affinity compared to the target compound.
5-Methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (J41, CAS N/A)
- Structure : Features a phenyl group at position 2 instead of methyl and lacks the 6-(2-chlorobenzyl) group .
- Activity: Not explicitly reported, but the 2-phenyl substitution may enhance π-π stacking with hydrophobic binding pockets.
- Key Difference : The additional phenyl group at position 2 increases molecular weight (MW = 293.34 g/mol) and hydrophobicity compared to the target compound (MW = 381.85 g/mol).
Antitubercular Pyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound 77)
- Structure : Contains a 3-phenyl group but lacks the 6-(2-chlorobenzyl) substituent .
- Activity : Inhibits Mycobacterium tuberculosis (Mtb) via hydroxylation and N-methylation metabolism. Shows a multi-target mechanism involving cell wall biosynthesis and iron chelation.
- Key Difference : The absence of the 2-chlorobenzyl group may reduce metabolic stability, as the chlorine atom in the target compound could slow oxidative degradation.
Substituent Effects on Target Selectivity
- For example, in DPP-4 inhibitors, the chlorine atom may form halogen bonds with catalytic residues .
- 3-Phenyl Group : Common in Mtb-targeting analogs (e.g., compound 77), where it likely participates in hydrophobic interactions with enzyme pockets .
- 2,5-Dimethyl Groups : Reduce polarity, improving blood-brain barrier penetration for CNS targets (e.g., GABAA) .
Physicochemical Properties
| Property | Target Compound | 2,5-Dimethyl Analog (CAS 98488-10-9) | J41 (2,3-Diphenyl Analog) |
|---|---|---|---|
| Molecular Weight (g/mol) | 381.85 | 163.18 | 293.34 |
| Calculated LogP | ~3.5 | ~1.2 | ~4.0 |
| Aqueous Solubility (mg/mL) | <0.1 | ~1.5 | <0.1 |
| Metabolic Stability | Moderate (ClogP 3.5) | High (ClogP 1.2) | Low (ClogP 4.0) |
Notes:
- The 2-chlorobenzyl group increases lipophilicity (LogP) but reduces solubility.
- Methyl groups improve metabolic stability compared to phenyl substituents .
Electrochemical and Spectroscopic Data
- NMR Shifts: The 7-keto group in pyrazolo[1,5-a]pyrimidinones typically appears at δ 160–165 ppm in 13C NMR. The 2-chlorobenzyl protons resonate at δ 4.5–5.0 ppm (CH2) and δ 7.2–7.5 ppm (aromatic) in 1H NMR .
- Voltammetry: Chlorine substituents may lower reduction potentials due to electron-withdrawing effects, as seen in triazolopyrimidinones ().
Biological Activity
The compound 6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN3O |
| Molecular Weight | 363.8 g/mol |
| IUPAC Name | 6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
| CAS Number | [insert CAS number here] |
Synthesis Methods
The synthesis of 6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves cyclocondensation reactions. A common method includes the reaction of 2-chlorobenzyl derivatives with appropriate pyrazole precursors under acidic conditions. Recent advancements have introduced greener synthetic strategies that utilize ultrasonic irradiation and aqueous-alcohol media to enhance yields and reduce environmental impact during synthesis .
Anticancer Potential
The compound has shown significant potential as an anticancer agent , particularly through its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways and reducing the expression of proliferating cell nuclear antigen (PCNA) .
Case Study: MDA-MB-231 Cell Line
In a study evaluating the anticancer activity against the MDA-MB-231 human breast cancer cell line, various concentrations of the compound were tested using the MTT assay. The results indicated a dose-dependent inhibition of cell viability, suggesting that this compound could serve as a lead structure for developing new anticancer therapies .
The mechanism by which 6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one exerts its biological effects involves:
- Inhibition of CDKs : By blocking these kinases, the compound disrupts normal cell cycle progression.
- Induction of Apoptosis : The activation of apoptotic pathways leads to programmed cell death in malignant cells.
Other Biological Activities
Beyond its anticancer properties, pyrazolo[1,5-a]pyrimidines have been associated with various other biological activities such as anti-inflammatory and antimicrobial effects. These activities are attributed to their ability to modulate different signaling pathways within cells .
Summary of Research Findings
A summary table of key findings from recent studies on the biological activity of this compound is presented below:
Q & A
Basic: What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives?
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives are typically synthesized via cyclocondensation reactions. For example, a common approach involves refluxing a β-ketoester (e.g., ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate) with a substituted pyrazol-3-amine in acetic acid, followed by purification using solvent mixtures like THF/petroleum ether . Key steps include:
- Reaction optimization : Temperature control (reflux at ~110°C) and stoichiometric ratios (1:1 molar ratio of reactants) to minimize side products.
- Purification : Precipitation via solvent polarity adjustment (e.g., adding petroleum ether to THF) yields crystalline products with >60% purity .
- Characterization : ¹H/¹³C NMR and mass spectrometry (MS) validate structural integrity, with carbonyl resonances (C=O) typically observed at δ ~160-170 ppm in ¹³C NMR .
Basic: How are crystallographic techniques applied to resolve the molecular structure of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For instance, a derivative with a 2-chlorobenzyl substituent was analyzed using a Bruker SMART APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å), revealing:
- Crystal system : Monoclinic (space group P2₁/c) with lattice parameters a = 8.6082 Å, b = 14.7723 Å, c = 16.8079 Å, and β = 104.609° .
- Hydrogen bonding : Strong intermolecular interactions (e.g., N–H···O and O–H···O) stabilize the crystal lattice, forming 2D networks .
- Refinement : R-factor values (e.g., R[F² > 2σ(F²)] = 0.054) ensure high precision, with hydrogen atoms refined using riding models .
Advanced: What strategies are used to investigate structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives targeting ion channels or enzymes?
SAR studies focus on substituent effects at positions 2, 3, 5, and 7:
- Position 7 : Introduction of electron-withdrawing groups (e.g., trifluoromethyl) enhances binding to targets like KCNQ2/3 potassium channels, as shown by in vivo antiepileptic activity .
- Position 2 : Alkyl chains (e.g., butyl) improve lipophilicity, correlating with increased blood-brain barrier permeability in analgesic assays .
- Methodology :
- In vitro assays : Electrophysiological recordings (e.g., patch-clamp) to measure ion channel modulation .
- Enzyme inhibition : Competitive binding assays (e.g., IC₅₀ determination for fatty acid transport proteins like FATP2) .
- Computational docking : Molecular dynamics simulations predict interactions with residues in allosteric sites (e.g., MAT2A inhibitors) .
Advanced: How can discrepancies in reported biological activities of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives be resolved?
Contradictions often arise from variations in assay conditions or structural impurities:
- Case study : A derivative reported as a KCNQ2/3 activator showed no activity in another study due to differences in:
- Resolution steps :
Methodological: What computational approaches predict the binding modes of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives to therapeutic targets?
- Molecular docking : Software like AutoDock Vina simulates ligand-receptor interactions. For MAT2A inhibitors, docking revealed:
- QSAR modeling : Quantitative descriptors (e.g., logP, polar surface area) correlate with bioavailability. For FATP2 inhibitors, a logP >3.5 enhanced cellular uptake .
- Dynamics simulations : AMBER or GROMACS assess binding stability (RMSD <2 Å over 100 ns trajectories) .
Advanced: How are spectroscopic techniques optimized for characterizing pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in complex matrices?
- ¹H NMR : Use deuterated DMSO-d₆ to resolve acidic protons (e.g., N–H at δ ~12.4 ppm) .
- LC-MS/MS : Electrospray ionization (ESI+) with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) detects [M+H]⁺ ions with ppm mass accuracy .
- XPS : Monitors halogen presence (e.g., Cl 2p₃/₂ peak at ~200 eV for 2-chlorobenzyl derivatives) .
Basic: What are the critical parameters for scaling up pyrazolo[1,5-a]pyrimidin-7(4H)-one synthesis without compromising yield?
- Solvent selection : Acetic acid enhances cyclization efficiency but requires neutralization (NaHCO₃) post-reaction to prevent decomposition .
- Temperature control : Maintain reflux within ±2°C to avoid side reactions (e.g., decarboxylation).
- Crystallization : Slow cooling (0.5°C/min) in THF/hexane yields >90% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
